molecular formula C21H18Cl2N4O5 B5559490 6-[(E)-[[1-[(2,4-dichlorophenyl)methyl]pyrazole-3-carbonyl]hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid

6-[(E)-[[1-[(2,4-dichlorophenyl)methyl]pyrazole-3-carbonyl]hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid

Cat. No.: B5559490
M. Wt: 477.3 g/mol
InChI Key: IFMYPBNKFRREIW-YSURURNPSA-N
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Description

6-[(E)-[[1-[(2,4-dichlorophenyl)methyl]pyrazole-3-carbonyl]hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid is a complex organic compound that features a pyrazole ring, a dichlorophenyl group, and a dimethoxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-[[1-[(2,4-dichlorophenyl)methyl]pyrazole-3-carbonyl]hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid typically involves multiple steps, starting with the preparation of the pyrazole ring and the dichlorophenyl group. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the Dichlorophenyl Group: This step involves the reaction of the pyrazole ring with 2,4-dichlorobenzyl chloride under basic conditions.

    Formation of the Hydrazone Linkage: The pyrazole derivative is then reacted with 3-formyl-2,3-dimethoxybenzoic acid to form the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-[(E)-[[1-[(2,4-dichlorophenyl)methyl]pyrazole-3-carbonyl]hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-[(E)-[[1-[(2,4-dichlorophenyl)methyl]pyrazole-3-carbonyl]hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 6-[(E)-[[1-[(2,4-dichlorophenyl)methyl]pyrazole-3-carbonyl]hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenylhydrazine: Shares the dichlorophenyl group but lacks the pyrazole and benzoic acid moieties.

    3,5-Dimethoxybenzoic Acid: Contains the dimethoxybenzoic acid moiety but lacks the pyrazole and dichlorophenyl groups.

    Pyrazole-3-carboxylic Acid: Features the pyrazole ring but lacks the dichlorophenyl and dimethoxybenzoic acid groups.

Uniqueness

6-[(E)-[[1-[(2,4-dichlorophenyl)methyl]pyrazole-3-carbonyl]hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-[(E)-[[1-[(2,4-dichlorophenyl)methyl]pyrazole-3-carbonyl]hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N4O5/c1-31-17-6-4-12(18(21(29)30)19(17)32-2)10-24-25-20(28)16-7-8-27(26-16)11-13-3-5-14(22)9-15(13)23/h3-10H,11H2,1-2H3,(H,25,28)(H,29,30)/b24-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMYPBNKFRREIW-YSURURNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=NNC(=O)C2=NN(C=C2)CC3=C(C=C(C=C3)Cl)Cl)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=NN(C=C2)CC3=C(C=C(C=C3)Cl)Cl)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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